![molecular formula C7H13ClN4O3 B1407494 [2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amin-Hydrochlorid CAS No. 1417570-01-4](/img/structure/B1407494.png)
[2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amin-Hydrochlorid
Übersicht
Beschreibung
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride, commonly referred to as EPNH, is an organic compound with a variety of uses in the scientific research field. This compound is a versatile tool for researchers due to its ability to act as a substrate, reagent, and catalyst in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkung
Verbindungen, die den Pyrazol-Rest enthalten, wie z. B. [2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amin-Hydrochlorid, haben vielversprechende antibakterielle Eigenschaften gezeigt. Diese Verbindungen können synthetisiert und auf ihr Potenzial zur Hemmung des Wachstums verschiedener bakterieller und pilzlicher Stämme untersucht werden. Die antibakterielle Aktivität wird oft mit Methoden wie der Scheibendiffusion, MIC (minimale Hemmkonzentration) und MBC (minimale bakterizide Konzentration) bestimmt .
Antituberkulose-Aktivität
Pyrazol-Derivate wurden synthetisiert und auf ihre Wirksamkeit gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, getestet. Die antituberkulose Aktivität wird durch die Bewertung der Hemmung des bakteriellen Wachstums in vitro bestimmt. Verbindungen mit Pyrazol-Gerüsten haben eine potente Aktivität gegen arzneimittelresistente Stämme gezeigt, was für die Entwicklung neuer Behandlungen gegen Tuberkulose entscheidend ist .
Antileishmaniale und antimalarielle Aktivität
Der Pyrazol-Kern ist bekannt für seine pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalarielle Aktivitäten. Synthetisierte Pyrazol-Derivate wurden in vitro gegen Leishmania-Arten und in vivo gegen Plasmodium berghei-infizierte Mäuse getestet. Diese Studien tragen dazu bei, neue Therapeutika zur Behandlung von Leishmaniose und Malaria zu identifizieren, insbesondere in Regionen, in denen diese Krankheiten endemisch sind .
Molekular-Docking-Studien
Molekular-Docking ist eine computergestützte Technik, die verwendet wird, um die Wechselwirkung zwischen einem kleinen Molekül und einem Protein auf atomarer Ebene vorherzusagen. Pyrazol-Derivate können in die aktiven Zentren von Zielproteinen angedockt werden, um ihre Bindungsaffinitäten und Wirkmechanismen vorherzusagen. Dieser Ansatz unterstützt das rationelle Design von Verbindungen mit verbesserter biologischer Aktivität .
Synthese neuer Heterocyclen
Der Pyrazol-Ring dient als vielseitiger Baustein für die Synthese neuer Heterocyclen. Diese neuartigen Verbindungen können eine breite Palette biologischer Aktivitäten aufweisen und haben potenzielle Anwendungen in der Arzneimittelentwicklung. Die Synthese beinhaltet verschiedene chemische Reaktionen, darunter Cyclisierungs-, Substitutions- und Kupplungsprozesse .
Antioxidative Eigenschaften
Pyrazol-Derivate können auf ihre antioxidativen Eigenschaften mit Assays wie der ABTS (2,2'-Azino-bis(3-ethylbenzthiazolin-6-sulfonsäure))-Methode untersucht werden. Antioxidantien sind wichtig, um Zellen vor oxidativem Stress zu schützen, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs und neurodegenerative Erkrankungen .
Wirkmechanismus
Target of Action
Pyrazole derivatives, such as “[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride”, have been shown to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes like cholinesterase .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some pyrazole derivatives have been found to inhibit enzymes like cholinesterase, potentially acting as neuroprotective agents .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme like cholinesterase, it could affect the cholinergic system and neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely and depend on factors like their specific structure and formulation. Many heterocyclic compounds, which include pyrazoles, are known to have high chemotherapeutic values .
Result of Action
The result of the action of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, if a pyrazole derivative acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .
Biochemische Analyse
Biochemical Properties
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions suggest potential applications in the treatment of neurological disorders, where cholinesterase inhibition is a therapeutic strategy. Additionally, the nitro group in the compound can participate in redox reactions, further influencing its biochemical activity.
Cellular Effects
The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride on cellular processes are multifaceted. This compound has been reported to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) and lipid peroxidation . These effects can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially affecting cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects through several mechanisms. The compound’s ability to inhibit cholinesterase enzymes involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules, leading to further biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit thermal stability with decomposition onset temperatures ranging from 147 to 228°C . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that could alter its biological activity.
Dosage Effects in Animal Models
The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and oxidative stress . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in redox reactions . These intermediates can interact with cellular enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating excretion.
Transport and Distribution
The transport and distribution of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature, due to the presence of the hydrochloride salt, allows it to be efficiently transported across cell membranes . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with cellular macromolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDOYGZQUHSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



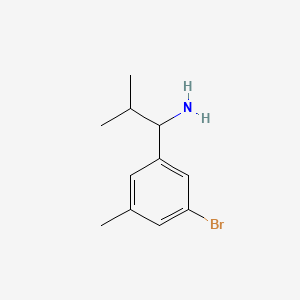

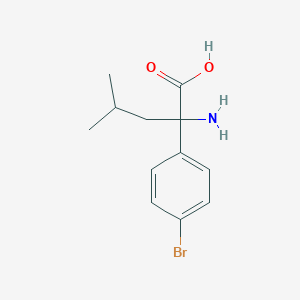
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

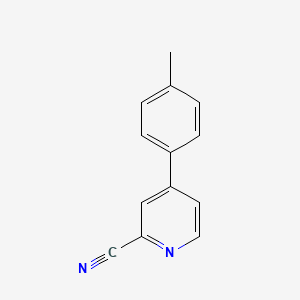
amine](/img/structure/B1407427.png)
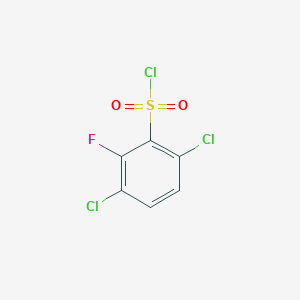
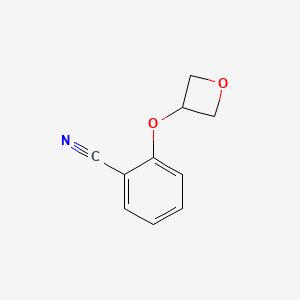
![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
